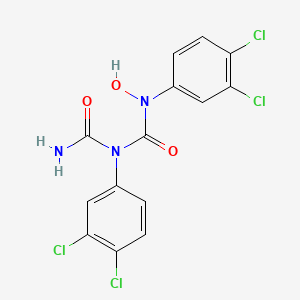
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea is a synthetic organic compound that features a urea derivative with dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea typically involves the reaction of appropriate dichlorophenyl precursors with urea under controlled conditions. Specific reagents and catalysts may be used to facilitate the reaction, and the process may require precise temperature and pH control to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or derivatives.
Reduction: Reduction reactions can alter the functional groups, potentially leading to new compounds with different properties.
Substitution: Substitution reactions, particularly involving the dichlorophenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH play crucial roles in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering cellular processes, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with dichlorophenyl groups, such as:
- 1-Carbamoyl-1,3-bis(2,4-dichlorophenyl)-3-hydroxyurea
- 1-Carbamoyl-1,3-bis(3,5-dichlorophenyl)-3-hydroxyurea
Properties
CAS No. |
65883-26-3 |
|---|---|
Molecular Formula |
C14H9Cl4N3O3 |
Molecular Weight |
409.0 g/mol |
IUPAC Name |
1-carbamoyl-1,3-bis(3,4-dichlorophenyl)-3-hydroxyurea |
InChI |
InChI=1S/C14H9Cl4N3O3/c15-9-3-1-7(5-11(9)17)20(13(19)22)14(23)21(24)8-2-4-10(16)12(18)6-8/h1-6,24H,(H2,19,22) |
InChI Key |
WKIQZBDJWRLDCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N(C(=O)N)C(=O)N(C2=CC(=C(C=C2)Cl)Cl)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



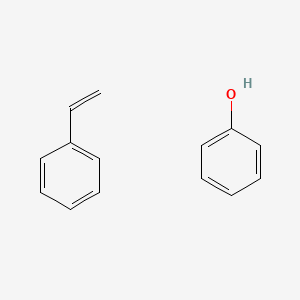
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)

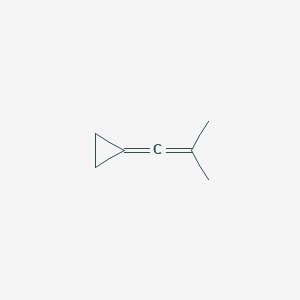
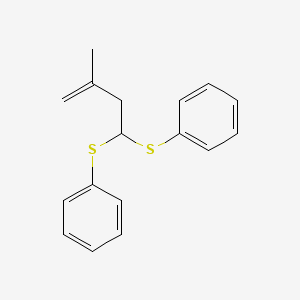

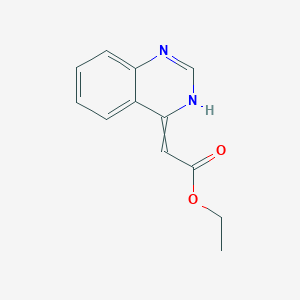
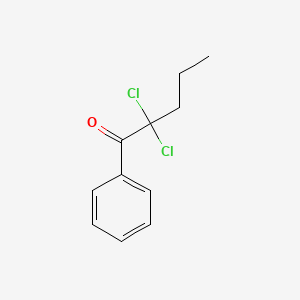
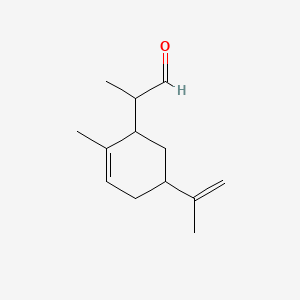
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)

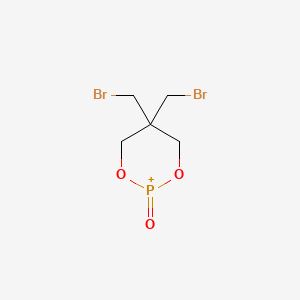
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)
